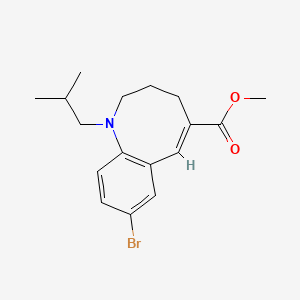

Methyl 8-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate

Übersicht

Beschreibung

Methyl 8-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate is a synthetic organic compound that belongs to the class of benzazocines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate typically involves multiple steps:

Alkylation: The 1-position of the benzazocine ring is alkylated with 2-methylpropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Esterification: The carboxylic acid group at the 5th position is esterified using methanol and a catalytic amount of sulfuric acid or another strong acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and alkylation steps, and the use of automated systems for esterification to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the 1,2,3,4-tetrahydrobenzazocine ring, leading to the formation of quinone derivatives.

Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding de-brominated compound.

Substitution: The bromine atom at the 8th position can be substituted with various nucleophiles such as amines, thiols, or alkoxides, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.

Major Products

Oxidation: Quinone derivatives.

Reduction: De-brominated benzazocine derivatives.

Substitution: Various substituted benzazocine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Research indicates that compounds similar to methyl 8-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate exhibit properties that may be beneficial in treating depression. The structural features of this compound suggest potential interactions with neurotransmitter systems, particularly serotonin and norepinephrine receptors. This could lead to the development of new antidepressants with improved efficacy and reduced side effects compared to existing therapies .

Analgesic Properties

The compound's structural analogs have been studied for their analgesic effects. Preliminary studies suggest that modifications to the benzazocine structure can enhance pain relief properties. This makes it a candidate for further investigation in the context of pain management therapies .

Anticancer Potential

There is growing interest in the anticancer properties of benzazocine derivatives. Compounds structurally related to this compound have shown promise in preclinical models for various cancers. These compounds may act through multiple mechanisms, including apoptosis induction and inhibition of tumor growth factors .

Synthetic Utility

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for further modifications that can yield a variety of derivatives with tailored pharmacological profiles. For instance:

- Synthesis of Novel Receptor Modulators: The compound can be used as a starting material for synthesizing new receptor modulators targeting adrenergic and serotoninergic systems.

- Functionalization for Drug Development: The presence of bromine in the structure allows for nucleophilic substitution reactions that can introduce diverse functional groups essential for enhancing biological activity .

Case Study 1: Antidepressant Development

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their antidepressant activity using animal models. The results indicated that certain modifications significantly increased serotonin receptor affinity and improved behavioral outcomes in depression models .

Case Study 2: Analgesic Efficacy

Another study focused on the analgesic properties of this compound and its derivatives. Researchers conducted pain assays on rodents and found that specific derivatives exhibited potent analgesic effects comparable to traditional pain relievers but with fewer side effects. This highlights the potential for developing safer analgesics based on this compound's framework .

Wirkmechanismus

The mechanism of action of Methyl 8-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate involves its interaction with specific molecular targets:

Receptor Binding: The compound may bind to opioid receptors, modulating pain perception and providing analgesic effects.

Enzyme Inhibition: It can inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and associated symptoms.

Signal Transduction: The compound may influence signal transduction pathways, affecting cellular responses and functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 8-chloro-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate

- Methyl 8-fluoro-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate

- Methyl 8-iodo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate

Uniqueness

Methyl 8-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate is unique due to the presence of the bromine atom at the 8th position, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and interaction with biological targets.

Biologische Aktivität

Methyl 8-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate (CAS Number: 497224-04-1) is a synthetic compound belonging to the benzazocine class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and related findings from various studies.

| Property | Value |

|---|---|

| Molecular Formula | C17H22BrNO2 |

| Molecular Weight | 352.3 g/mol |

| CAS Number | 497224-04-1 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Pharmacological Profile

The biological activity of this compound has been investigated in various contexts:

1. Anticancer Activity:

Research indicates that compounds in the benzazocine class exhibit significant anticancer properties. For instance, studies have shown that similar compounds can modulate the activity of multidrug resistance (MDR) proteins, enhancing the efficacy of conventional chemotherapeutic agents. Specifically, certain derivatives have demonstrated the ability to reverse MDR by inhibiting P-glycoprotein, a key efflux pump involved in drug resistance .

2. Neuropharmacological Effects:

Benzazocines are known for their neuroactive properties. Compounds with similar structures have been studied for their potential as anxiolytics and antidepressants. The presence of the bromine atom may enhance these effects by influencing receptor binding affinities and pharmacokinetics.

3. Enzyme Inhibition:

this compound may also exhibit enzyme inhibition properties. For example, related compounds have been found to inhibit enzymes like leucine-enkephalin aminopeptidases, which play a role in neuropeptide metabolism and could be relevant in treating neurodegenerative conditions .

Case Studies

Case Study 1: Multidrug Resistance Modulation

A study conducted on phenothiazine derivatives showed that certain compounds could effectively increase doxorubicin retention in MDR cells. While not directly studying methyl 8-bromo-1-(2-methylpropyl)-1-benzazocine-5-carboxylate, the findings suggest that similar benzazocine compounds could potentially exhibit comparable MDR-reversing effects .

Case Study 2: Neuropharmacological Assessment

In a pharmacological assessment of benzazocines, researchers identified several compounds that displayed anxiolytic-like effects in animal models. This supports the hypothesis that methyl 8-bromo-1-(2-methylpropyl)-1-benzazocine-5-carboxylate may possess similar properties due to its structural similarities with known neuroactive compounds .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions:

Common Synthetic Routes:

- Bromination: The introduction of bromine at the 8-position is achieved through electrophilic aromatic substitution.

- Alkylation: The incorporation of the 2-methylpropyl group can be performed via alkylation reactions using suitable alkyl halides.

- Carboxylation: The carboxylate group is introduced through carboxylic acid derivatives or direct carboxylation methods.

Eigenschaften

IUPAC Name |

methyl (5E)-8-bromo-1-(2-methylpropyl)-3,4-dihydro-2H-1-benzazocine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrNO2/c1-12(2)11-19-8-4-5-13(17(20)21-3)9-14-10-15(18)6-7-16(14)19/h6-7,9-10,12H,4-5,8,11H2,1-3H3/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNKRZDWIOUWKN-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCCC(=CC2=C1C=CC(=C2)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN1CCC/C(=C\C2=C1C=CC(=C2)Br)/C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.